3-Benzyl-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione
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Overview
Description
3-Benzyl-1-(trifluoromethyl)-3-azabicyclo[320]heptane-2,4-dione is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione involves multiple steps, typically starting with the preparation of the azabicyclo[3.2.0]heptane core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halides and nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides and trifluoromethylating agents under controlled temperature and pressure
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Benzyl-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-trifluoromethyl-2-azetidinone: Shares structural similarities but differs in the bicyclic core.
3-Oxabicyclo[3.2.0]heptane-2,4-dione: Another bicyclic compound with different functional groups.
Uniqueness
3-Benzyl-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione is unique due to its specific combination of benzyl and trifluoromethyl groups on the azabicyclo[3.2.0]heptane core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C14H12F3NO2 |
---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione |
InChI |
InChI=1S/C14H12F3NO2/c15-14(16,17)13-7-6-10(13)11(19)18(12(13)20)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
YLBIZLDQABAGJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1C(=O)N(C2=O)CC3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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